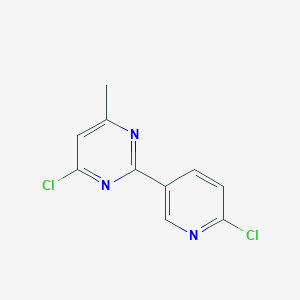
4-Chloro-2-(6-chloropyridin-3-yl)-6-methylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-(6-chloropyridin-3-yl)-6-methylpyrimidine is a heterocyclic compound that contains both pyridine and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(6-chloropyridin-3-yl)-6-methylpyrimidine typically involves the reaction of 4-chloro-6-methylpyrimidine with 3-chloro-6-pyridylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene or ethanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(6-chloropyridin-3-yl)-6-methylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in solvents such as DMF or DMSO.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines and pyridines, which can have different functional groups depending on the reagents used.
Scientific Research Applications
4-Chloro-2-(6-chloropyridin-3-yl)-6-methylpyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Agrochemicals: The compound is used in the development of pesticides and herbicides due to its ability to interfere with biological pathways in pests.
Material Science: It is used in the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(6-chloropyridin-3-yl)-6-methylpyrimidine depends on its application. In medicinal chemistry, it often targets specific enzymes or receptors, inhibiting their activity and thereby exerting its therapeutic effects. The molecular targets and pathways involved vary depending on the specific derivative and its intended use.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-(6-chloropyridin-3-yl)-1H-imidazo[4,5-c]pyridine
- 4-Chloro-2-((6-chloropyridin-3-yl)methoxy)benzo[d]thiazole
Uniqueness
4-Chloro-2-(6-chloropyridin-3-yl)-6-methylpyrimidine is unique due to its specific combination of pyridine and pyrimidine rings, which imparts distinct chemical properties and reactivity
Properties
Molecular Formula |
C10H7Cl2N3 |
|---|---|
Molecular Weight |
240.09 g/mol |
IUPAC Name |
4-chloro-2-(6-chloropyridin-3-yl)-6-methylpyrimidine |
InChI |
InChI=1S/C10H7Cl2N3/c1-6-4-9(12)15-10(14-6)7-2-3-8(11)13-5-7/h2-5H,1H3 |
InChI Key |
MHNAMAHHMRJQIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CN=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![tert-butyl N-{1-[(piperidin-2-yl)carbonyl]piperidin-4-yl}carbamate](/img/structure/B13162104.png)
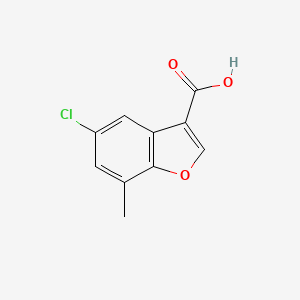

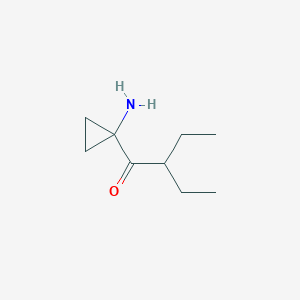
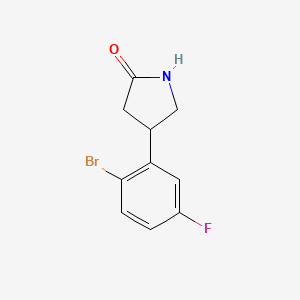
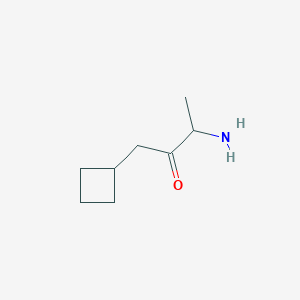

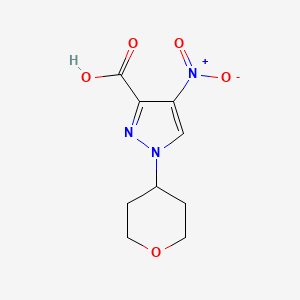

![1,4-Dioxa-8-azaspiro[5.5]undecane](/img/structure/B13162170.png)
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(1,3-thiazol-2-yl)propanoic acid](/img/structure/B13162171.png)
![10-Cyclopropyl-3,10-diazabicyclo[4.3.1]decan-4-one](/img/structure/B13162177.png)
